An In-depth Technical Guide on the Physicochemical Properties of 4,6-Dimethoxy-2-propylpyrimidine
An In-depth Technical Guide on the Physicochemical Properties of 4,6-Dimethoxy-2-propylpyrimidine
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 4,6-dimethoxy-2-propylpyrimidine. Recognizing the current scarcity of direct experimental data for this specific molecule, this document leverages established principles of physical organic chemistry and comparative data from structurally similar analogs to provide a robust predictive overview. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's characteristics for applications in medicinal chemistry, agrochemical development, and materials science. We will explore expected properties, outline protocols for their empirical determination, and discuss the underlying chemical principles that govern the behavior of this substituted pyrimidine.
Introduction: The Significance of the Substituted Pyrimidine Scaffold
The pyrimidine ring is a foundational heterocyclic scaffold in the realm of life sciences, forming the core structure of nucleobases such as cytosine, thymine, and uracil.[1] Its derivatives are of paramount importance in medicinal chemistry and drug development, with a broad spectrum of biological activities.[2] The physicochemical properties of substituted pyrimidines, which are dictated by the nature and position of their functional groups, are critical determinants of their pharmacokinetic and pharmacodynamic profiles.
4,6-dimethoxy-2-propylpyrimidine is a member of this vital class of compounds. While its direct applications are not yet widely documented in public literature, its structural motifs are present in molecules of significant biological interest, particularly in the agrochemical sector where related compounds like 4,6-dimethoxy-2-methylsulfonylpyrimidine are key intermediates in herbicide synthesis.[3] This guide will therefore serve as a foundational resource for researchers interested in exploring the potential of 2-propyl substituted dimethoxypyrimidines.
Physicochemical Properties: A Comparative and Predictive Analysis
Given the absence of direct experimental data for 4,6-dimethoxy-2-propylpyrimidine, the following table presents a combination of predicted values for the target compound and experimental data for structurally related analogs. This comparative approach allows for a more informed estimation of its properties.
| Property | 4,6-Dimethoxy-2-propylpyrimidine (Predicted/Calculated) | 4,6-Dimethoxypyrimidine[4] (Experimental) | 2-Amino-4,6-dimethoxypyrimidine[5][6] (Experimental) | 4,6-Dimethoxy-2-methylsulfonylpyrimidine[3][7] (Experimental) |
| Molecular Formula | C₉H₁₄N₂O₂ | C₆H₈N₂O₂ | C₆H₉N₃O₂ | C₇H₁₀N₂O₄S |
| Molecular Weight | 182.22 g/mol | 140.14 g/mol | 155.15 g/mol | 218.23 g/mol |
| Melting Point | Predicted to be a low-melting solid or liquid at room temperature. | Not available | 94-97 °C | 126-127.5 °C |
| Boiling Point | Predicted to be in the range of 250-280 °C at atmospheric pressure. | Not available | ~279 °C (rough estimate)[5] | Not available |
| Calculated LogP | ~2.1 | 0.8 | 0.5 | 0.4 |
| Aqueous Solubility | Predicted to have low to moderate solubility. | Soluble in many organic solvents.[5] | Soluble in many organic solvents.[5] | Soluble in many organic solvents. |
| pKa (of conjugate acid) | Predicted to be in the range of 1.5 - 2.5. | Not available | ~3.6 | Not available |
Causality Behind Predicted Properties
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Melting and Boiling Points: The introduction of the non-polar propyl group at the 2-position, in place of a hydrogen or a more polar group, is expected to increase the molecular weight and van der Waals forces, leading to a higher boiling point compared to 4,6-dimethoxypyrimidine. However, the lack of strong intermolecular interactions like the hydrogen bonding seen in 2-amino-4,6-dimethoxypyrimidine or the strong dipole-dipole interactions in 4,6-dimethoxy-2-methylsulfonylpyrimidine suggests a significantly lower melting point than these analogs. It is likely to be a low-melting solid or even a liquid at ambient temperatures.
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Solubility and Lipophilicity (LogP): The propyl group is significantly more lipophilic than the substituents on the analog compounds. This will lead to a higher LogP value, indicating a greater preference for non-polar environments. Consequently, the aqueous solubility of 4,6-dimethoxy-2-propylpyrimidine is predicted to be lower than its more polar counterparts. Its solubility in organic solvents such as methanol, ethanol, and acetone is expected to be good.[5]
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Acidity/Basicity (pKa): The pyrimidine ring contains two nitrogen atoms that can be protonated. The electron-donating nature of the methoxy groups at the 4 and 6 positions increases the basicity of the ring nitrogens compared to unsubstituted pyrimidine. The propyl group at the 2-position is also weakly electron-donating through an inductive effect, which should result in a slightly higher pKa than that of 4,6-dimethoxypyrimidine itself, though likely lower than the more strongly electron-donating amino group in 2-amino-4,6-dimethoxypyrimidine.
Proposed Synthesis and Characterization Workflow
The synthesis of 4,6-dimethoxy-2-propylpyrimidine can be logically approached through established pyrimidine chemistry, likely starting from a precursor such as 2-chloro-4,6-dimethoxypyrimidine.
Caption: Proposed synthetic workflow for 4,6-dimethoxy-2-propylpyrimidine.
General Experimental Protocol for Synthesis
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Reaction Setup: To an oven-dried, three-necked flask under an inert atmosphere (e.g., argon), add a solution of 2-chloro-4,6-dimethoxypyrimidine in a suitable anhydrous solvent (e.g., THF).
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Grignard Addition: Cool the solution to 0 °C and slowly add a solution of propylmagnesium bromide in diethyl ether.
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Catalyst Addition: Add a suitable palladium or nickel catalyst (e.g., Pd(dppf)Cl₂) to initiate the cross-coupling reaction.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocols for Physicochemical Property Determination
The following are standard, self-validating protocols for the empirical determination of the key physicochemical properties of the synthesized 4,6-dimethoxy-2-propylpyrimidine.
Caption: Workflow for the experimental determination of physicochemical properties.
Melting Point Determination (Capillary Method)
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Sample Preparation: Finely powder a small amount of the purified solid.
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Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
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Measurement: Place the capillary tube in a calibrated melting point apparatus.
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Heating and Observation: Heat the sample at a controlled rate (e.g., 1-2 °C/min) and record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.
Aqueous Solubility (Shake-Flask Method)
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Sample Preparation: Add an excess amount of the compound to a known volume of purified water in a sealed flask.
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Equilibration: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle, or centrifuge the sample to separate the solid and liquid phases.
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Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
pKa Determination (Potentiometric Titration)
-
Solution Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., water/methanol).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.
Expected Spectral Characteristics
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¹H NMR: The proton NMR spectrum is expected to show a characteristic triplet for the terminal methyl group of the propyl chain, a sextet for the methylene group adjacent to the methyl group, and a triplet for the methylene group attached to the pyrimidine ring. The two methoxy groups should appear as a singlet, and the proton at the 5-position of the pyrimidine ring will also be a singlet.
-
¹³C NMR: The carbon NMR will show distinct signals for each of the nine carbon atoms in the molecule.
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Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of 4,6-dimethoxy-2-propylpyrimidine (182.22 g/mol ).
Conclusion
While experimental data for 4,6-dimethoxy-2-propylpyrimidine remains to be published, a comprehensive understanding of its physicochemical properties can be effectively inferred through the analysis of structurally related compounds and the application of fundamental chemical principles. This guide provides a robust framework for researchers to anticipate the behavior of this molecule and outlines the necessary experimental workflows for its synthesis and empirical characterization. The predictive analysis presented herein serves as a valuable starting point for the exploration of 4,6-dimethoxy-2-propylpyrimidine in various scientific and industrial applications.
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